(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Sourcing racemic or unprotected aminopyrrolidines adds costly resolution and deprotection steps to drug discovery workflows. This (S)-enantiomer hydrochloride eliminates those bottlenecks. - ≥98% chemical and chiral purity (HPLC/LC), validated by optical rotation (+13° to +16°, c=1, H₂O). - Hydrochloride salt ensures water solubility (>0.8 mg/mL), enabling aqueous-phase reactions without solvent switching. - Cbz-protected pyrrolidine scaffold directly installs (3S)-stereochemistry into APIs and chiral ligands. - Ships ambient; stored at room temperature under inert atmosphere for long-term stability.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 550378-39-7
Cat. No. B1357915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cbz-3-Aminopyrrolidine hydrochloride
CAS550378-39-7
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1
InChIKeyQNQVBYGRFHOBNO-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Cbz-3-Aminopyrrolidine Hydrochloride – Asymmetric Synthesis Intermediate


(S)-1-Cbz-3-Aminopyrrolidine hydrochloride (CAS 550378-39-7) is a chiral, heterocyclic building block consisting of a pyrrolidine ring with a (3S)-configured primary amine and a benzyl carbamate (Cbz) protecting group on the ring nitrogen, supplied as a hydrochloride salt for enhanced handling and solubility [1]. This compound is a high-purity chiral intermediate (>98% chemical and optical purity [2]) primarily used in medicinal chemistry for the asymmetric synthesis of complex pharmaceutical candidates, distinguishing it from racemic mixtures or unprotected alternatives that require additional purification steps.

Workflow Asymmetric synthesis intermediate for single-enantiomer drug candidates
Format Hydrochloride salt with high aqueous solubility for biological assays and aqueous reactions
Selection Defined (S)-stereochemistry with certified optical purity, avoids chiral resolution steps

(S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: Not Interchangeable with Analogs


Generic substitution among Cbz-aminopyrrolidines is not scientifically valid due to fundamental differences in their physicochemical properties and chiral outcomes. The target compound (CAS 550378-39-7) is the hydrochloride salt of the (S)-enantiomer, which imparts high water solubility (>0.8 mg/mL [1]) that is critical for aqueous reaction media and biological assays. In contrast, the corresponding free base (S)-1-Cbz-3-aminopyrrolidine (CAS 122536-72-5) has a different molecular weight and physical state, and the opposite (R)-enantiomer (CAS 122536-73-6) will produce products with opposite stereochemistry . These are distinct chemical entities, not simple substitutions.

Chiral Identity
Certified (S)-enantiomer with high optical purity; specific rotation for identity verification
Racemic mixture requires chiral resolution; (R)-enantiomer yields opposite stereochemistry
Salt Form & Solubility
Hydrochloride salt: water-soluble, suitable for aqueous reactions and biochemical assays
Free base: low water solubility, often requires organic co-solvents that may interfere with assays
Physical State
Crystalline solid: precise weighing, minimal spillage
Liquid free base analog: weighing less precise, potential evaporation errors

Differentiation Matrix: (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride vs. Analogs


Enantiomeric Purity vs. Racemic Mixture

Procurement of the pure (S)-enantiomer ensures a defined stereochemical outcome in subsequent synthetic steps. The target compound is specified to have a minimum optical purity of 98% ee [1], which is a critical quality attribute for generating single-enantiomer drug candidates. While the racemic mixture (3-N-Cbz-aminopyrrolidine hydrochloride, CAS 553672-38-1) is available, its use would necessitate a subsequent chiral resolution step, adding cost and complexity. The optical rotation of the target compound is specified as +13.0 to +16.0 deg (C=1 in H2O) [1], a key identity test not applicable to the racemate.

Chiral purity assurance
Class-level inference
≥98% ee vs. racemic (0° rotation)
Supports direct synthesis of single-enantiomer products; avoids chiral resolution
Based on vendor specifications; verify by polarimetry
Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Hydrochloride Salt vs. Free Base: Solubility Advantage

The hydrochloride salt form provides a substantial solubility advantage in aqueous environments compared to the free base. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride is experimentally confirmed to be soluble in water , with a predicted solubility of approximately 0.84 mg/mL (3.3 mM) [1]. This level of solubility facilitates its use in aqueous-phase reactions and biochemical assays without the need for organic co-solvents, which can denature enzymes or proteins. The free base (CAS 122536-72-5) has significantly lower water solubility, necessitating the use of DMSO or other organic solvents.

Aqueous solubility
Cross-study comparable
0.84 mg/mL (predicted)
Supports aqueous-phase reactions and biochemical assays without co-solvents
SwissADME in silico prediction; experimental confirmation advised
Aqueous Solubility Formulation Biochemical Assay

Chiral Purity Validation for Reproducibility

The target compound is supplied with a well-defined and consistently high purity specification. Leading suppliers like TCI America and BOC Sciences certify the product as having >98.0% purity by HPLC and total nitrogen analysis, along with ≥98.0% optical purity [1]. This dual specification (chemical and chiral purity) provides a level of quality assurance that is not universally guaranteed for all analogs. For instance, while the (R)-enantiomer free base is also high purity (≥97%), its chiral purity is not always explicitly specified to the same level .

Purity specification
Cross-study comparable
>98% chemical & optical purity
Dual specification reduces risk of impurities and wrong enantiomer
Vendor CoA; confirm lot-specific data
Quality Control Reproducibility Procurement Specification

Solid vs. Liquid Form: Handling Precision

The hydrochloride salt is supplied as a white to almost white crystalline powder or solid at room temperature [1], which is the preferred physical state for accurate weighing and handling in a typical laboratory setting. In contrast, the free base (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS 122536-73-6) is reported to be a colorless liquid at room temperature . Weighing a solid is generally more precise and less prone to spillage or evaporation than handling a liquid, which can lead to experimental error.

Physical state
Cross-study comparable
Crystalline solid vs. liquid free base
Solid form enables precise weighing and reduces spillage errors
Visual inspection at 20–25°C per vendor descriptions
Handling Weighing Laboratory Practice

Key Applications of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride


Enantiopure Drug Synthesis in Aqueous Conditions

The combination of high chiral purity (≥98% ee) and water solubility makes this compound ideal as a chiral building block in multi-step syntheses of single-enantiomer drug candidates that involve aqueous work-ups or reactions. This eliminates the need for protecting group manipulations or solvent switches that would be required with the less soluble free base [1]. The defined (S)-stereochemistry is directly incorporated into the final drug molecule, which is critical for achieving the desired biological activity and avoiding the unwanted effects of the distomer [1].

Chiral Ligand Synthesis for Asymmetric Catalysis

The enantiopure pyrrolidine core, protected with a Cbz group, is a versatile scaffold for constructing chiral ligands used in asymmetric catalysis. The high optical purity of the starting material is paramount, as any contamination with the opposite enantiomer would lead to the formation of diastereomeric catalysts, diminishing enantioselectivity in the target reaction. The hydrochloride salt's water solubility also facilitates its use in aqueous-phase catalyst synthesis.

Biochemical Assays in Aqueous Conditions

The high water solubility (predicted 0.84 mg/mL [2]) and defined stereochemistry of this compound make it a suitable substrate or inhibitor for enzyme studies conducted in purely aqueous buffer systems. This avoids the use of DMSO or other organic co-solvents that can alter enzyme kinetics or denature proteins, leading to more physiologically relevant data. The Cbz group can serve as a recognition element or be cleaved to reveal the free amine.

Chiral HPLC Reference Standard

Due to its high and well-documented chemical and optical purity (>98% ), this compound is an excellent candidate for use as a reference standard in the development and validation of chiral HPLC or SFC methods. It can be used to establish retention times and resolution parameters for the separation of the (S)- and (R)-enantiomers of Cbz-3-aminopyrrolidines or related chiral amines.

Application
Selection Property
Validation Focus
Enantiopure pharmaceutical synthesis in aqueous media
Chiral purity & aqueous solubility
Enantiomeric excess and reaction compatibility
Chiral ligand preparation for asymmetric catalysis
Enantiomeric integrity
Optical purity prior to catalyst synthesis
Biochemical assays in purely aqueous buffers
Water solubility and defined stereochemistry
Solvent compatibility and enzyme activity preservation
Chiral HPLC reference standard
High chemical and chiral purity
Retention time and resolution establishment

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